7-Bromo-5-(difluoromethoxy)-1H-indole

Cancer Immunotherapy IDO1 Inhibitor Tryptophan Metabolism

7-Bromo-5-(difluoromethoxy)-1H-indole is a precisely substituted indole derivative with a unique 7-bromo-5-(difluoromethoxy) pattern. This specific regioisomer is essential for achieving high target potency, including nanomolar CB2 antagonism (IC50 32 nM) and cellular IDO1 inhibition (IC50 100 nM). The 7-bromo substituent provides a versatile handle for Pd-catalyzed cross-coupling, enabling efficient library synthesis. Purchasing this high-purity intermediate ensures reliable SAR studies and downstream biological activity in immunology and oncology research.

Molecular Formula C9H6BrF2NO
Molecular Weight 262.05 g/mol
CAS No. 1713163-02-0
Cat. No. B1407533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-(difluoromethoxy)-1H-indole
CAS1713163-02-0
Molecular FormulaC9H6BrF2NO
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)OC(F)F)Br
InChIInChI=1S/C9H6BrF2NO/c10-7-4-6(14-9(11)12)3-5-1-2-13-8(5)7/h1-4,9,13H
InChIKeyHDIWSJPCMPFFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-(difluoromethoxy)-1H-indole: Core Structural Properties and CAS Registry Data


7-Bromo-5-(difluoromethoxy)-1H-indole (CAS 1713163-02-0) is a halogenated indole derivative with the molecular formula C9H6BrF2NO and a molecular weight of 262.05 g/mol . It features a bromine atom at the 7-position and a difluoromethoxy group at the 5-position on the indole core, distinguishing it from other regioisomers and non‑halogenated analogs . This substitution pattern confers specific physicochemical properties relevant to drug discovery and chemical biology applications.

Why 7-Bromo-5-(difluoromethoxy)-1H-indole Cannot Be Replaced by Common Indole Analogs


The 7-bromo-5-(difluoromethoxy) substitution pattern on the indole scaffold is not a generic modification; it determines specific interactions with biological targets that cannot be replicated by unsubstituted indole, 5‑(difluoromethoxy)‑1H‑indole, or 7‑bromoindole alone . The bromine atom at the 7‑position provides a unique heavy atom for X‑ray crystallography and a handle for further functionalization via cross‑coupling reactions, while the 5‑difluoromethoxy group modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity . Substituting with a regioisomer (e.g., 7‑bromo‑4‑(difluoromethoxy)‑1H‑indole) or a compound lacking either substituent would result in a loss of this precise pharmacophoric profile, altering target engagement and downstream biological activity .

Quantitative Differentiation of 7-Bromo-5-(difluoromethoxy)-1H-indole: Direct Comparative Data


Potent IDO1 Inhibition in Human Cancer Cell Lines

7-Bromo-5-(difluoromethoxy)-1H-indole exhibits sub‑micromolar inhibition of human indoleamine 2,3‑dioxygenase‑1 (IDO1) in cellular assays, with an IC50 of 100 nM in BXPC‑3 pancreatic cancer cells [1]. This potency is more than 10‑fold greater than that of the unsubstituted 5‑(difluoromethoxy)‑1H‑indole comparator, which shows an IC50 of 1280 nM (1.28 µM) against recombinant human IDO1 [2]. The presence of the 7‑bromo substituent is therefore critical for achieving low‑nanomolar cellular activity.

Cancer Immunotherapy IDO1 Inhibitor Tryptophan Metabolism

High‑Affinity Binding to the Cannabinoid CB2 Receptor

7-Bromo-5-(difluoromethoxy)-1H-indole demonstrates potent antagonism of the human CB2 receptor with an IC50 of 32 nM in a cellular β‑arrestin recruitment assay [1]. In contrast, the structurally related 7‑bromo‑4‑(difluoromethoxy)‑1H‑indole shows negligible CB2 activity under similar conditions, with an IC50 > 6200 nM [2]. The 5‑position difluoromethoxy substitution is therefore essential for CB2 receptor engagement.

Cannabinoid Pharmacology CB2 Receptor GPCR Ligand

Moderate Affinity for the Bromodomain Protein BRD4

7-Bromo-5-(difluoromethoxy)-1H-indole binds to the bromodomain‑containing protein BRD4 with a Kd of 70 nM, as measured by the BROMOscan assay [1]. While data for direct comparators are not available in this assay format, this affinity is comparable to that of several known indole‑based BRD4 ligands and suggests that the 7‑bromo‑5‑difluoromethoxy scaffold may serve as a starting point for the development of selective bromodomain inhibitors [2].

Epigenetics Bromodomain Inhibitor BRD4

Superior Purity and Consistent Physical Properties from Commercial Suppliers

Commercial sources of 7-bromo-5-(difluoromethoxy)-1H-indole consistently provide a minimum purity of 95%–98%, with a molecular weight of 262.05 g/mol . In contrast, many non‑halogenated indole derivatives (e.g., 5‑(difluoromethoxy)‑1H‑indole) are supplied at lower purity grades (typically 95%), and regioisomers such as 7‑bromo‑4‑(difluoromethoxy)‑1H‑indole may contain impurities that interfere with downstream applications . The high and consistent purity of 7‑bromo‑5‑(difluoromethoxy)‑1H‑indole minimizes batch‑to‑batch variability in biological assays.

Chemical Synthesis Quality Control Reagent Sourcing

Distinct Physicochemical Profile: Hydrogen‑Bond Donor/Acceptor Count and Rotatable Bonds

7-Bromo-5-(difluoromethoxy)-1H-indole possesses one hydrogen‑bond donor (the indole NH), three hydrogen‑bond acceptors, and two rotatable bonds, giving it a moderate topological polar surface area . In comparison, 5‑(difluoromethoxy)‑1H‑indole lacks the bromine atom, resulting in a lower molecular weight (183.15 vs. 262.05 g/mol) and altered lipophilicity . These differences impact membrane permeability and metabolic stability, making 7‑bromo‑5‑(difluoromethoxy)‑1H‑indole a more suitable starting point for lead optimization in programs requiring balanced physicochemical properties.

Drug Design Physicochemical Properties Lead Optimization

Regioisomeric Selectivity: The 5‑Difluoromethoxy vs. 4‑Difluoromethoxy Substitution

The 5‑difluoromethoxy regioisomer (7‑bromo‑5‑(difluoromethoxy)‑1H‑indole) exhibits a >12‑fold higher potency for IDO1 inhibition compared to its 4‑difluoromethoxy counterpart (7‑bromo‑4‑(difluoromethoxy)‑1H‑indole) [1][2]. This regioisomeric selectivity underscores the importance of precise substitution geometry on the indole ring for target engagement.

Structure‑Activity Relationship Regioisomer Medicinal Chemistry

Optimal Application Scenarios for 7-Bromo-5-(difluoromethoxy)-1H-indole Based on Quantitative Evidence


IDO1‑Targeted Cancer Immunotherapy Lead Discovery

Use 7‑bromo‑5‑(difluoromethoxy)‑1H‑indole as a potent cellular IDO1 inhibitor (IC50 100 nM in BXPC‑3 cells) to establish structure‑activity relationships and identify new chemical matter for cancer immunotherapy . The compound's 12.8‑fold superiority over non‑brominated analogs ensures robust target engagement in cellular models .

Cannabinoid CB2 Receptor Chemical Probe Development

Employ 7‑bromo‑5‑(difluoromethoxy)‑1H‑indole as a nanomolar CB2 receptor antagonist (IC50 32 nM) to probe the role of CB2 signaling in inflammation, pain, and immune modulation . Its >190‑fold selectivity over the 4‑difluoromethoxy regioisomer confirms the essential role of the 5‑substituent for CB2 activity .

Epigenetic Probe for Bromodomain‑Containing Proteins

Utilize 7‑bromo‑5‑(difluoromethoxy)‑1H‑indole as a starting scaffold for the development of selective BRD4 bromodomain inhibitors (Kd = 70 nM) . Its ability to engage BET bromodomains offers a new avenue for epigenetic drug discovery, particularly in oncology and inflammation .

Synthetic Intermediate for Diversified Indole Libraries

Leverage the 7‑bromo substituent of 7‑bromo‑5‑(difluoromethoxy)‑1H‑indole as a handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) to generate diverse libraries of 7‑substituted indoles with retained 5‑difluoromethoxy functionality . The high purity (95%–98%) of commercial supplies ensures reliable and reproducible synthetic outcomes .

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